
4-Methoxyphenyl 3-hydroxynaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyphenyl 3-hydroxynaphthalene-2-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to a hydroxynaphthalene carboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 3-hydroxynaphthalene-2-carboxylate typically involves esterification reactions. One common method is the reaction between 4-methoxyphenol and 3-hydroxynaphthalene-2-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as chromatography ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxyphenyl 3-hydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-naphthaldehyde derivatives.
Reduction: Formation of 3-hydroxy-2-naphthylmethanol.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
4-Methoxyphenyl 3-hydroxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Methoxyphenyl 3-hydroxynaphthalene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The methoxy and hydroxyl groups play a crucial role in these interactions, facilitating binding to active sites and influencing the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxynaphthalene-2-carboxaldehyde: Shares the naphthalene core structure but lacks the methoxyphenyl group.
4-Methoxyphenyl 2-naphthoate: Similar ester linkage but differs in the position of the hydroxyl group on the naphthalene ring.
2-Hydroxy-1-naphthaldehyde: Contains a hydroxyl group on the naphthalene ring but lacks the ester linkage.
Uniqueness
4-Methoxyphenyl 3-hydroxynaphthalene-2-carboxylate is unique due to the presence of both the methoxyphenyl and hydroxynaphthalene moieties. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
89410-52-6 |
|---|---|
Fórmula molecular |
C18H14O4 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
(4-methoxyphenyl) 3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H14O4/c1-21-14-6-8-15(9-7-14)22-18(20)16-10-12-4-2-3-5-13(12)11-17(16)19/h2-11,19H,1H3 |
Clave InChI |
HBSHGBWOUASYQT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3C=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


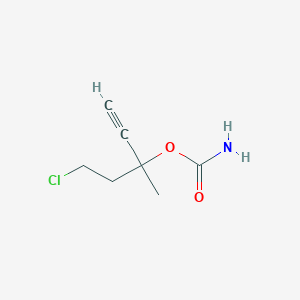
![6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene](/img/structure/B14400388.png)
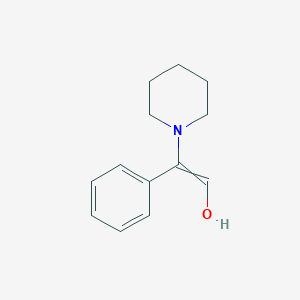
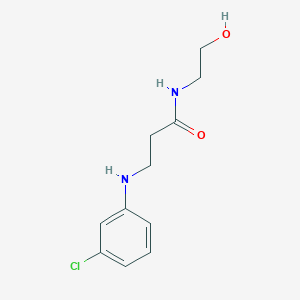
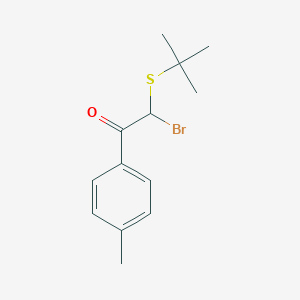
![1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine](/img/structure/B14400404.png)

![3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14400408.png)
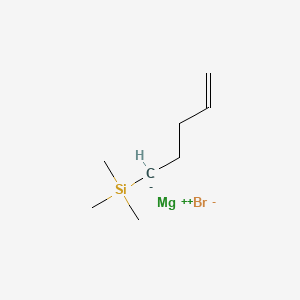
![Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14400430.png)
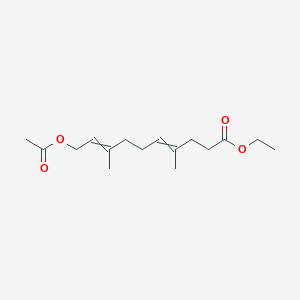
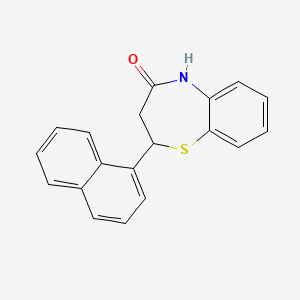
![5H-[1]Benzopyrano[4,3-d]pyrimidin-5-one, 4-amino-2-(4-nitrophenyl)-](/img/structure/B14400451.png)
![2-[(Dimethylamino)methylidene]-3-methylbutanal](/img/structure/B14400452.png)
